3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride
Description
3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride (C₁₁H₂₁Cl₂N₃S, MW: 298.28 g/mol) is a piperidine-derived compound functionalized with a 4-methylthiazole moiety. It is primarily utilized in pharmaceutical research as a synthetic intermediate or bioactive scaffold . The dihydrochloride salt enhances solubility and stability, making it suitable for experimental applications. Its structural uniqueness lies in the spatial arrangement of the thiazole and piperidine rings, which influences molecular interactions and conformational flexibility.
Properties
IUPAC Name |
3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S.2ClH/c1-8-5-14(4-3-10(8)12)6-11-9(2)13-7-15-11;;/h7-8,10H,3-6,12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZASQJWCKJHKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2=C(N=CS2)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with piperidine and subsequent reduction to form the amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or azide-substituted derivatives.
Scientific Research Applications
3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development due to its bioactive thiazole ring.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or inflammation.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Positional Isomers of Thiazole Substituents
Compound : 3-Methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride
- Molecular Formula : C₁₁H₂₁Cl₂N₃S
- MW : 298.28 g/mol
- CAS : EN300-736822
- Key Difference : Methyl group at the 2-position of the thiazole ring instead of 4-position.
- Implications : Altered electronic distribution and steric hindrance may affect binding affinity to biological targets. The 2-methyl substitution could reduce planarity compared to the 4-methyl analog, impacting interactions with hydrophobic pockets in enzymes or receptors.
Variation in Amine Substituents
Compound : N-[(4-Methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride
- Molecular Formula : C₈H₁₄Cl₂N₂S
- MW : 241.24 g/mol
- CAS : 921075-28-7
- Key Difference : Cyclopropanamine replaces the piperidin-4-amine group.
- Implications : The smaller cyclopropane ring reduces steric bulk but may limit hydrogen-bonding capacity. This could lower binding specificity in targets requiring rigid, cyclic amine interactions.
Alkyl Chain Modifications
Compound : Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride
Functional Group Substitutions on Thiazole
Compound : {[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine dihydrochloride
- Molecular Formula : C₇H₁₄Cl₂N₂OS
- MW : 257.18 g/mol
- CAS : 1082119-61-6
- Key Difference : Methoxymethyl group replaces the methyl group on thiazole.
- Implications : The methoxy group introduces polarity, improving aqueous solubility. However, increased hydrophilicity might reduce membrane permeability in biological systems.
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The target compound’s diastereomeric form (CAS: 2137733-22-1) highlights the importance of chirality in bioactivity, as enantiomers may exhibit divergent pharmacokinetic profiles .
- Synthetic Utility : Derivatives like the cyclopropanamine analog (CAS: 921075-28-7) are preferred for fragment-based drug design due to their compact size and modularity .
- Solubility vs. Permeability Trade-off : Methoxymethyl-substituted analogs (e.g., CAS: 1082119-61-6) demonstrate how polar groups improve solubility but may necessitate prodrug strategies for cellular uptake .
Biological Activity
3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride is a synthetic compound with potential pharmacological applications. Its structure includes a piperidine ring substituted with a thiazole moiety, which is known to influence biological activity. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal, and neuropharmacological properties.
Structure and Composition
- IUPAC Name : 3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine dihydrochloride
- Molecular Formula : C11H19N3S·2ClH
- Molecular Weight : 276.24 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white powder |
| Purity | ≥95% |
| Storage Temperature | Room Temperature |
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of piperidine have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Compounds structurally related to 3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine have MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The presence of halogen substituents in similar compounds has been linked to enhanced bioactivity, suggesting that structural modifications can significantly impact efficacy .
Antifungal Activity
This compound's thiazole component may contribute to antifungal activity, as thiazole derivatives are often studied for their potential against fungal pathogens.
Research Insights:
- Certain piperidine derivatives demonstrated antifungal activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
- The efficacy against fungal strains varies based on the specific structure and substituents present on the piperidine ring.
Neuropharmacological Effects
The potential neuropharmacological applications of this compound are under investigation due to its structural similarities with known modulators of neurotransmitter systems.
Notable Studies:
Case Study 1: Antibacterial Evaluation
In a study assessing various piperidine derivatives, 3-Methyl-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine was tested alongside other compounds for its antibacterial efficacy against a panel of bacterial strains. The results indicated promising activity against both S. aureus and E. coli, supporting its potential as an antibacterial agent.
Case Study 2: Antifungal Screening
A comprehensive screening of thiazole-containing compounds revealed that those with piperidine moieties exhibited antifungal properties. The compound was evaluated in vitro against several fungal strains, showing effective inhibition at specified concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
